molecular formula C6H5N3S B1317220 benzo[d][1,2,3]thiadiazol-5-aMine CAS No. 1753-29-3

benzo[d][1,2,3]thiadiazol-5-aMine

Cat. No. B1317220
CAS RN: 1753-29-3
M. Wt: 151.19 g/mol
InChI Key: NTOZWWRQYAJWGC-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-5-amine is a chemical compound with a molecular weight of 101.13 . It is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of compounds related to benzo[d][1,2,3]thiadiazol-5-amine has been reported in several studies. For instance, a green synthesis method was used to create novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines via a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .


Molecular Structure Analysis

The molecular structure of benzo[d][1,2,3]thiadiazol-5-amine can be represented by the InChI code 1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 . The aromaticity of benzo[d][1,2,3]thiadiazol-5-amine and its related compounds has been confirmed by modern criteria, EDDB and GIMIC, at the MP2 level of theory .


Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,2,3]thiadiazol-5-amine are complex and can involve multiple steps. For example, a one-pot three-component fusion reaction was used to synthesize novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .


Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-5-amine is a solid substance . It has a molecular weight of 101.13 . The compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells Components

Benzo[d][1,2,3]thiadiazol-5-aMine is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . The electronic structure and delocalization in benzo[d][1,2,3]thiadiazol-5-aMine were studied using X-ray diffraction analysis and ab initio calculations .

Synthesis of Photovoltaic Materials

Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, such as benzo[d][1,2,3]thiadiazol-5-aMine, are important precursors in the synthesis of various photovoltaic materials . These compounds are practically unexplored in this series, and further investigation of their chemistry, including nucleophilic substitution, may have an impact on the preparation of new materials .

Synthesis of OLEDs

The compound can be used in the synthesis of organic light-emitting diodes (OLEDs). OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Charge Transfer Materials

Electron-acceptor heterocycles find application in several photovoltaic materials such as dye-sensitized solar cells, organic near-infrared materials, organic light-emitting diodes (OLEDs), charge transfer materials, and others . Among them, benzo[d][1,2,3]thiadiazol-5-aMine has been the most investigated unit .

Synthesis of New Materials

The reaction between 4,7-dibromobenzo[d][1,2,3]thiadiazol-5-aMine and morpholine results in the synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine . This newly synthesized compound could potentially be used in the preparation of new materials .

Organic Near-Infrared Materials

Benzo[d][1,2,3]thiadiazol-5-aMine can be used in the creation of organic near-infrared materials. These materials have applications in areas such as telecommunications, medical imaging, and photodynamic therapy .

Safety and Hazards

The safety information for benzo[d][1,2,3]thiadiazol-5-amine indicates that it is a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P305, P351, and P338 .

Future Directions

The future directions for research on benzo[d][1,2,3]thiadiazol-5-amine and related compounds could involve further exploration of their potential applications in organic electronics . Additionally, the development of more efficient synthesis methods and the study of their mechanisms of action could also be areas of future research .

Mechanism of Action

Target of Action

Benzo[d][1,2,3]thiadiazol-5-amine, a derivative of the thiadiazole ring, is known to interact strongly with biological targets due to its mesoionic character . This compound has been found to exhibit a broad spectrum of biological activities, including anticancer properties . The primary targets of this compound are cancer cells, particularly human breast cancer T47D cells .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death . The compound’s ability to cross cellular membranes due to its mesoionic character allows it to interact strongly with its targets .

Biochemical Pathways

It is known that thiadiazole derivatives, such as benzo[d][1,2,3]thiadiazol-5-amine, can affect a broad range of biochemical pathways due to their wide spectrum of biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of Benzo[d][1,2,3]thiadiazol-5-amine is the inhibition of growth in cancer cells . In particular, it has been found to have potent antitumor activity against human breast cancer T47D cells .

Action Environment

The action of Benzo[d][1,2,3]thiadiazol-5-amine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . The compound is soluble, which means it can be readily absorbed and exert its effects . .

properties

IUPAC Name

1,2,3-benzothiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOZWWRQYAJWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878871
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,2,3]thiadiazol-5-aMine

CAS RN

1753-29-3
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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